Potassium citrate
Overview
Description
Potassium citrate, also known as trithis compound, is a potassium salt of citric acid with the molecular formula K₃C₆H₅O₇. It appears as a white, hygroscopic crystalline powder that is odorless and has a saline taste. This compound is highly soluble in water and glycerin but insoluble in ethanol. This compound is commonly used as a food additive to regulate acidity and is known by the E number E332. Medicinally, it is used to control kidney stones derived from uric acid or cystine .
Mechanism of Action
Target of Action
Potassium citrate primarily targets the urinary system . It is used to manage conditions such as renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones .
Mode of Action
This compound works by alkalinizing the urine , which helps to prevent the formation of kidney stones . After oral administration, this compound is metabolized to produce an alkaline load . This alkaline load increases urinary pH and raises urinary citrate levels . The increase in urinary citrate is mainly due to the modification of the renal handling of citrate, rather than by increasing the filtered load of citrate .
Biochemical Pathways
Citrate is a key molecule synthesized de novo and involved in diverse biochemical pathways influencing cell metabolism and function . It is involved in numerous metabolic pathways, including the tricarboxylic acid (TCA) cycle, glucose, and lipid metabolism as well as post-translational modification and metal chelating .
Pharmacokinetics
This compound is rapidly absorbed when given orally and is excreted in the urine . The metabolism of absorbed citrate produces an alkaline load . The induced alkaline load in turn increases urinary pH and raises urinary citrate levels . In addition to raising urinary pH and citrate, this compound increases urinary potassium by approximately the amount contained in the medication .
Result of Action
The primary result of this compound’s action is the prevention of kidney stone formation . It increases citrate levels in the urine, which makes complexation with calcium, decreasing the calcium ion activity and decreasing the chance for the formation of calcium phosphate crystals . Citrate also inhibits the spontaneous nucleation of calcium oxalate and calcium phosphate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the patient’s diet and hydration status. Ensuring adequate fluid intake and limiting salt intake can enhance the effectiveness of this compound . Additionally, the pH of the urine can impact the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Potassium citrate plays a crucial role in biochemical reactions, particularly in the citric acid cycle (Krebs cycle). It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is citrate synthase, which catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. This compound also interacts with aconitase, which converts citrate to isocitrate. These interactions are essential for the proper functioning of the citric acid cycle, which is vital for cellular respiration and energy production .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound supplementation has been shown to decrease biochemical markers of bone loss in osteopenic women by improving the beneficial effects of calcium and vitamin D . Additionally, this compound affects the urinary risk profile, glucose, and lipid metabolism in kidney stone formers .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and activates specific enzymes involved in the citric acid cycle, such as citrate synthase and aconitase. This compound also acts as an alkalizing agent, neutralizing excess acid in the body and thereby preventing conditions like metabolic acidosis. Furthermore, this compound influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to moisture. Long-term studies have shown that this compound supplementation can have lasting effects on cellular function. For example, in osteopenic women, this compound improved bone health markers over a period of six months . In kidney stone formers, this compound treatment resulted in beneficial changes in urinary risk profiles over three months .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to have beneficial effects, such as reducing the risk of kidney stone formation and improving bone health. At high doses, this compound can have toxic or adverse effects, including hyperkalemia (elevated potassium levels) and gastrointestinal disturbances. It is important to determine the appropriate dosage to maximize the benefits while minimizing the risks .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the citric acid cycle. It interacts with enzymes such as citrate synthase and aconitase, which are crucial for the conversion of citrate to isocitrate and the subsequent steps in the cycle. This compound also affects metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound can influence the levels of other metabolites, such as calcium and magnesium, by altering their excretion in the urine .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters, such as the sodium-coupled citrate transporter (NaCT). Once inside the cells, this compound can be distributed to different cellular compartments, including the cytoplasm and mitochondria. The localization and accumulation of this compound can affect its activity and function, particularly in the citric acid cycle .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria, where it participates in the citric acid cycle. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These modifications can influence the activity and function of this compound, as well as its interactions with other biomolecules. Understanding the subcellular localization of this compound is important for elucidating its role in cellular metabolism and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium citrate can be synthesized by the neutralization of citric acid with potassium bicarbonate, potassium carbonate, or potassium hydroxide. The reaction involves the addition of these potassium compounds to citric acid, resulting in the formation of this compound. The solution is then filtered, and the solvent is evaporated until granulation occurs .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The neutralization reaction is carefully controlled to ensure the purity and quality of the final product. The resulting solution is subjected to filtration and evaporation to obtain this compound in its crystalline form .
Chemical Reactions Analysis
Types of Reactions: Potassium citrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed:
Oxidation: Carbon dioxide and water.
Reduction: Depending on the reducing agent, different reduced forms of citric acid derivatives.
Substitution: Various substituted citric acid derivatives.
Scientific Research Applications
Potassium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent and in the preparation of various chemical compounds.
Biology: Employed in cell culture media to maintain pH balance.
Medicine: Used to treat kidney stones and urinary tract infections by alkalizing the urine.
Industry: Utilized in food processing as a preservative and acidity regulator
Comparison with Similar Compounds
Potassium chloride: Another potassium salt used to treat hypokalemia but does not have the alkalinizing properties of potassium citrate.
Sodium citrate: Similar in function but contains sodium instead of potassium, used in food and medical applications.
Calcium citrate: Used as a calcium supplement and in the treatment of conditions like osteoporosis.
Uniqueness: this compound is unique due to its dual role as a potassium supplement and an alkalinizing agent. Its ability to increase urinary citrate levels makes it particularly effective in preventing kidney stones, a property not shared by potassium chloride .
Properties
After oral administration of potassium citrate, its metabolism yields alkaline load. Potassium Citrate therapy appears to increase urinary citrate mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate. In addition to raising urinary pH and citrate, Potassium Citrate increases urinary potassium by approximately the amount contained in the medication. In some patients, Potassium Citrate causes a transient reduction in urinary calcium. | |
CAS No. |
866-84-2 |
Molecular Formula |
C6H8KO7 |
Molecular Weight |
231.22 g/mol |
IUPAC Name |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI Key |
NAVWVHRQSDHCHD-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |
Color/Form |
WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |
7778-49-6 866-84-2 |
|
physical_description |
Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |
Related CAS |
7778-49-6 |
solubility |
1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |
Synonyms |
Anhydrous, Potassium Citrate Citrate, Potassium Potassium Citrate Potassium Citrate Anhydrous |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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